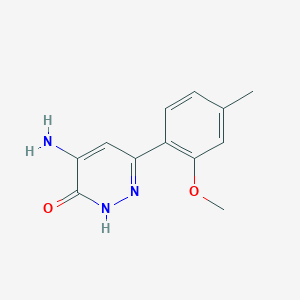

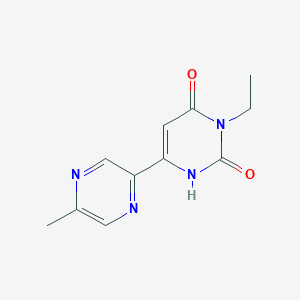

4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol

Overview

Description

“4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol” is a compound that belongs to the class of pyridazinones . Pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of pyridazinone derivatives, such as “this compound”, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Molecular Structure Analysis

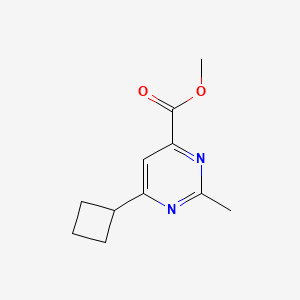

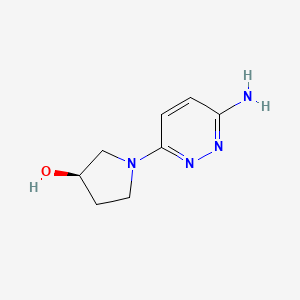

The molecular formula of “this compound” is C12H13N3O2. It has a molecular weight of 231.25 g/mol.

Chemical Reactions Analysis

Pyridazinone derivatives, including “this compound”, have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Scientific Research Applications

Synthesis and Derivative Studies

The synthesis of pyridazinone derivatives, including those similar to 4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol, is a notable area of research. For instance, Soliman and El-Sakka (2011) described the synthesis of pyridazinone derivatives through various chemical reactions, indicating the compound's utility in creating a range of chemically related entities with potential applications in various fields, including materials science and molecular engineering (Soliman & El-Sakka, 2011).

Corrosion Inhibition

Research by Ansari, Quraishi, and Singh (2015) explored the corrosion inhibition effects of pyridine derivatives on mild steel in hydrochloric acid, highlighting the compound's potential in protecting metals from corrosion, a valuable application in industrial processes and materials science (Ansari, Quraishi, & Singh, 2015).

Antimicrobial Activities

The study of novel amino acid derivatives by El-Sakka, Soliman, and Abdullah (2014) demonstrated the antimicrobial potential of compounds synthesized from 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid, suggesting applications in developing new antimicrobial agents (El-Sakka, Soliman, & Abdullah, 2014).

Synthesis of Novel Pyridazine Derivatives

The creation of novel pyridazine derivatives for potential pharmacological evaluation indicates the compound's versatility in contributing to the development of new therapeutic agents. Husain et al. (2017) synthesized novel pyridazine derivatives and evaluated their analgesic and anti-inflammatory activities, showcasing the compound's utility in pharmaceutical research (Husain et al., 2017).

Mechanism of Action

Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been associated with antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities .

The mechanism of action of these compounds can vary widely depending on the specific derivative and its structural modifications . For example, some pyridazinone derivatives have been found to inhibit cyclooxygenase, an enzyme involved in the inflammatory response . Others have been found to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .

The pharmacokinetics of pyridazinone derivatives can also vary depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure, as well as by individual patient factors .

The molecular and cellular effects of pyridazinone derivatives can include changes in enzyme activity, alterations in cellular signaling pathways, and effects on cell growth and proliferation .

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of pyridazinone derivatives .

Biochemical Analysis

Biochemical Properties

4-Amino-6-(2-methoxy-4-methylphenyl)pyridazin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain phosphodiesterases, which are enzymes that play a crucial role in cellular signaling pathways . The inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important secondary messengers in various physiological processes. Additionally, this compound has been found to interact with specific receptors on cell membranes, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has demonstrated the ability to induce apoptosis, a process of programmed cell death, by activating specific signaling cascades . Furthermore, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the target. For instance, the compound’s interaction with phosphodiesterases results in enzyme inhibition, leading to increased levels of cAMP and cGMP . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the cellular response to various stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, cytochrome P450 enzymes are responsible for the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated and excreted . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound can be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm or other organelles. This distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.

Properties

IUPAC Name |

5-amino-3-(2-methoxy-4-methylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-7-3-4-8(11(5-7)17-2)10-6-9(13)12(16)15-14-10/h3-6H,1-2H3,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICHQFGFPNBHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NNC(=O)C(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

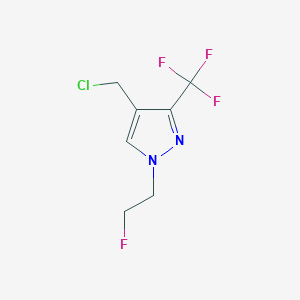

![2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482732.png)